Scyllo-inosamine-4-phosphate

Beschreibung

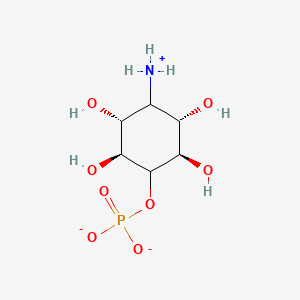

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NO8P- |

|---|---|

Molekulargewicht |

258.14 g/mol |

IUPAC-Name |

[(2S,3R,5S,6R)-4-azaniumyl-2,3,5,6-tetrahydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H14NO8P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-6,8-11H,7H2,(H2,12,13,14)/p-1/t1?,2-,3+,4+,5-,6? |

InChI-Schlüssel |

AYESCHMRXGYEFV-UYSNGIAKSA-M |

Isomerische SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1[NH3+])O)O)OP(=O)([O-])[O-])O)O |

Kanonische SMILES |

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)[NH3+] |

Herkunft des Produkts |

United States |

Biosynthetic Pathways Involving Scyllo Inosamine 4 Phosphate

Centrality in Aminocyclitol and Aminoglycoside Antibiotic Biosynthesis

Scyllo-inosamine-4-phosphate holds a central position in the biosynthesis of a class of antibiotics characterized by an aminocyclitol core, a six-membered carbon ring with amino and hydroxyl groups. This intermediate serves as a critical building block, undergoing a series of enzymatic modifications to form the final antibiotic structures.

Streptomycin (B1217042) Biosynthesis Pathway Integration

In the biosynthesis of streptomycin, one of the earliest discovered and most well-known aminoglycoside antibiotics, this compound is a key precursor to the streptidine (B14820) moiety. genome.jpuniprot.org The pathway begins with D-glucose, which is converted to myo-inositol. genome.jp This is then oxidized and transaminated to produce scyllo-inosamine. genome.jp The phosphorylation of scyllo-inosamine at the C-4 position by the enzyme scyllo-inosamine 4-kinase yields this compound. wikipedia.orgwikipedia.org This phosphorylated intermediate is then a substrate for a transamidation reaction catalyzed by this compound amidinotransferase, which transfers an amidino group from L-arginine to form 1-guanidino-1-deoxy-scyllo-inositol (B1215736) 4-phosphate. wikipedia.org A similar sequence of reactions occurs at the C-3 position, ultimately leading to the formation of the diguanidinated streptidine core of streptomycin. genome.jp

The integration of this compound into the streptomycin biosynthetic pathway is a highly regulated and essential process. The enzymes involved, such as inosamine-phosphate amidinotransferase from Streptomyces griseus and Streptomyces glaucescens, exhibit specificity for this phosphorylated intermediate, ensuring the correct assembly of the streptidine backbone. uniprot.orguniprot.org

Connection to 2-Deoxystreptamine-Containing Aminoglycoside Biosynthesis

This compound is also structurally related to intermediates in the biosynthesis of another major class of aminoglycosides: those containing the 2-deoxystreptamine (B1221613) (2-DOS) aminocyclitol core. While the direct precursor to 2-DOS is 2-deoxy-scyllo-inosose (B3429959), the enzymatic strategies and some of the chemical intermediates share similarities with the streptomycin pathway. jst.go.jppnas.org The biosynthesis of 2-DOS starts from D-glucose-6-phosphate, which is cyclized to 2-deoxy-scyllo-inosose by 2-deoxy-scyllo-inosose synthase. jst.go.jp This is then converted to 2-DOS through a series of aminotransferase and dehydrogenase reactions. pnas.org

The enzyme scyllo-inosamine 4-kinase, which produces this compound, has been shown to also act on 2-deoxystreptamine. kegg.jpenzyme-database.orgexpasy.org This suggests a degree of substrate flexibility and a potential evolutionary link between the biosynthetic pathways of different aminoglycoside antibiotics. researchgate.net The study of these pathways and the enzymes involved, such as those from butirosin-producing Bacillus circulans and neomycin-producing Streptomyces fradiae, provides insights into the diversification of aminoglycoside structures. jst.go.jpjmb.or.kr

Enzymatic Steps Directly Forming this compound

The formation of this compound is a critical phosphorylation event catalyzed by a specific kinase. This enzymatic step activates the scyllo-inosamine molecule for subsequent reactions in the biosynthetic cascade.

Scyllo-inosamine 4-kinase (EC 2.7.1.65) Activity

Scyllo-inosamine 4-kinase (EC 2.7.1.65) is the enzyme responsible for the phosphorylation of 1-amino-1-deoxy-scyllo-inositol (B1207072) (scyllo-inosamine) to form 1-amino-1-deoxy-scyllo-inositol 4-phosphate (this compound). wikipedia.orgwikipedia.org This enzyme belongs to the transferase family, specifically those that transfer phosphorus-containing groups with an alcohol group as the acceptor. wikipedia.org

The primary substrate for scyllo-inosamine 4-kinase is 1-amino-1-deoxy-scyllo-inositol. wikipedia.orgenzyme-database.org The enzyme specifically recognizes the scyllo-inositol scaffold with an amino group at the C-1 position. The kinase then catalyzes the transfer of a phosphate (B84403) group from a donor molecule to the hydroxyl group at the C-4 position of the inositol (B14025) ring. wikipedia.org Research has shown that this kinase can also phosphorylate other related aminocyclitols, such as streptamine (B1206204) and 2-deoxystreptamine, indicating a degree of substrate promiscuity. kegg.jpenzyme-database.orgexpasy.org This broader specificity is significant in understanding the evolution and interplay of different aminoglycoside biosynthetic pathways.

The catalytic activity of scyllo-inosamine 4-kinase is dependent on the presence of a phosphate donor, typically adenosine (B11128) triphosphate (ATP). wikipedia.org The enzyme facilitates the transfer of the gamma-phosphate from ATP to the C-4 hydroxyl group of scyllo-inosamine, resulting in the formation of this compound and adenosine diphosphate (B83284) (ADP). wikipedia.org The reaction mechanism is analogous to other kinase-catalyzed phosphoryl transfers, involving the precise positioning of both the substrate and the ATP cofactor within the enzyme's active site to facilitate the nucleophilic attack of the hydroxyl group on the terminal phosphate of ATP.

Substrate Breadth: Activity on Related Aminocyclitols (e.g., Streptamine, 2-deoxystreptamine)

Enzymes involved in the streptomycin biosynthesis pathway exhibit a degree of substrate flexibility. For instance, scyllo-inosamine 4-kinase can also phosphorylate other aminocyclitols like streptamine, 2-deoxystreptamine, and 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol. enzyme-database.org This broader substrate acceptance is significant, as phosphorylated derivatives of streptamine and 2-deoxystreptamine can also serve as acceptors for amidinotransferases. enzyme-database.orgresearchgate.net

Specifically, the product formed from the action of ATP:aminocyclitol kinase on streptamine is 1L-1,3-diamino-1,3-dideoxy-scyllo-inositol 4-phosphate, which is a substrate for L-arginine:aminocyclitol 4-phosphate amidinotransferase. researchgate.net A similar outcome is observed with 2-deoxystreptamine. researchgate.net This occurs because the phosphate group in these diamino compounds can be positioned ortho to one amino group and para to the other, satisfying the structural requirements for the subsequent amidinotransferase activity. researchgate.net However, it is noteworthy that not all phosphorylated aminodeoxy-scyllo-inositol isomers are substrates for the amidinotransferase. researchgate.net

Enzymatic Steps Utilizing this compound

Once formed, this compound serves as a key substrate for amidinotransferase enzymes, initiating the guanidination steps in the biosynthetic pathway.

This compound Amidinotransferase (EC 2.1.4.2 / StrB1) Activity

This compound amidinotransferase, systematically named L-arginine:1-amino-1-deoxy-scyllo-inositol-4-phosphate amidinotransferase and commonly referred to as StrB1, is a pivotal enzyme in streptomycin biosynthesis. wikipedia.orgacs.org It belongs to the transferase family, specifically the amidinotransferases that transfer one-carbon groups. wikipedia.org

The enzymatic reaction catalyzed by this compound amidinotransferase involves the transfer of an amidino group from a donor molecule to an acceptor. wikipedia.org In this specific transamidination reaction, L-arginine serves as the amidino donor. wikipedia.orgresearchgate.netwikipedia.orgacs.org This process is a critical step in the formation of the guanidino groups found in streptomycin. nih.gov

The reaction catalyzed by this compound amidinotransferase yields two products: 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate and L-ornithine. wikipedia.orgresearchgate.netwikipedia.org The amidino group from L-arginine is transferred to the substrate, 1-amino-1-deoxy-scyllo-inositol 4-phosphate, resulting in the formation of the guanidinated inositol derivative and leaving L-ornithine as the byproduct. wikipedia.org

Reaction Summary:

| Substrates | Products |

|---|---|

| L-arginine | 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate |

| 1-amino-1-deoxy-scyllo-inositol 4-phosphate | L-ornithine |

Inosamine-phosphate amidinotransferases, such as StrB1 from Streptomyces griseus, are responsible for catalyzing two distinct, non-consecutive transamidination reactions within the streptomycin biosynthesis pathway. acs.orguniprot.org The first reaction is the conversion of scyllo-inosamine 4-phosphate to N-amidino-scyllo-inosamine 4-phosphate. uniprot.orgu-tokyo.ac.jpuniprot.org The second involves the conversion of N1-amidinostreptamine 6-phosphate into streptidine 6-phosphate. uniprot.orguniprot.org

The amidinotransferase enzyme exhibits a degree of promiscuity, accepting various amino compounds as the amidino group acceptor. nih.gov Besides its primary substrate, this compound, the enzyme can also utilize other molecules. researchgate.netwikipedia.orgacs.org These alternative acceptor substrates include 1D-1-Guanidino-3-amino-1,3-dideoxy-scyllo-inositol 6-phosphate, streptamine phosphate, and 2-deoxystreptamine phosphate. enzyme-database.orggenome.jp Furthermore, canavanine can act as an alternative amidino donor to L-arginine. enzyme-database.org

Table of Alternative Substrates for this compound Amidinotransferase:

| Substrate Type | Examples |

|---|---|

| Amidino Acceptor | 1D-1-Guanidino-3-amino-1,3-dideoxy-scyllo-inositol 6-phosphate, Streptamine phosphate, 2-Deoxystreptamine phosphate |

| Amidino Donor | Canavanine |

Upstream Precursors and Pathway Linkages

The journey to this compound begins with precursors derived from primary metabolic pathways. These initial steps are crucial for supplying the carbocyclic core that undergoes subsequent modification.

Myo-inositol Derivation and Conversion to Scyllo-inosamine

The biosynthesis of the streptidine moiety of streptomycin originates from myo-inositol. genome.jp This common inositol isomer is first oxidized to scyllo-inosose. This reaction is catalyzed by myo-inositol dehydrogenase. genome.jpnih.gov In Bacillus subtilis, the conversion of myo-inositol to scyllo-inositol is facilitated by the enzymes IolG and IolX. researchgate.netnih.gov

Following the formation of scyllo-inosose, a key transamination step occurs to produce scyllo-inosamine. In streptomycin-producing Streptomyces species, this reaction is catalyzed by L-glutamine:scyllo-inosose aminotransferase, which utilizes L-glutamine as the amino donor. genome.jpasm.org The final step to yield the target compound is the phosphorylation of scyllo-inosamine at the C-4 position. This reaction is carried out by scyllo-inosamine 4-kinase (EC 2.7.1.65), an ATP-dependent enzyme. wikipedia.orgqmul.ac.uk This kinase transfers a phosphate group from ATP to 1-amino-1-deoxy-scyllo-inositol, forming 1-amino-1-deoxy-scyllo-inositol 4-phosphate, another name for this compound. wikipedia.orgqmul.ac.uk

Table 1: Key Enzymes in the Conversion of Myo-inositol to this compound

| Enzyme | EC Number | Reaction Catalyzed | Organism Example |

| Myo-inositol Dehydrogenase | 1.1.1.18 | Myo-inositol + NAD+ ⇌ 2-keto-myo-inositol + NADH + H+ | Bacillus subtilis |

| L-glutamine:scyllo-inosose aminotransferase | 2.6.1.50 | L-glutamine + Scyllo-inosose ⇌ 2-oxoglutaramate (B1222696) + Scyllo-inosamine | Streptomyces griseus |

| Scyllo-inosamine 4-kinase | 2.7.1.65 | ATP + Scyllo-inosamine ⇌ ADP + this compound | Streptomyces griseus |

Role of 2-deoxy-scyllo-inosose (DOI) in Related Aminoglycoside Pathways

While the biosynthesis of the streptidine moiety of streptomycin proceeds via scyllo-inosose, a related intermediate, 2-deoxy-scyllo-inosose (DOI), is a crucial precursor in the biosynthesis of other aminoglycoside antibiotics like butirosin (B1197908), gentamicin, and kanamycin (B1662678). DOI synthase catalyzes the formation of DOI from glucose-6-phosphate. The gene encoding this enzyme is often found within the biosynthetic gene clusters of these antibiotics.

The formation of DOI represents a branching point from central metabolism, and its subsequent modification leads to the 2-deoxystreptamine core found in many aminoglycosides. Although distinct from the direct pathway to scyllo-inosamine from myo-inositol, the study of DOI biosynthesis provides valuable insights into the enzymatic machinery and evolutionary relationships among different aminoglycoside pathways.

Molecular Enzymology and Catalytic Mechanisms

Mechanistic Investigations of Scyllo-inosamine-4-phosphate Amidinotransferase (StrB1)

L-Arginine:inosamine-phosphate amidinotransferase, commonly known as StrB1, is the enzyme responsible for the guanidinylation of this compound. This reaction is a critical step in the biosynthesis of antibiotics like streptomycin (B1217042). imrpress.comtandfonline.com StrB1, which belongs to the pentein superfamily of enzymes, catalyzes the transfer of an amidino group from L-arginine to the primary amine of this compound. nih.govnih.gov

The proposed catalytic mechanism for StrB1 and other amidinotransferases involves a two-step "ping-pong" reaction facilitated by covalent catalysis. nih.gov The first step is a nucleophilic attack by the thiol group of the conserved active-site cysteine on the guanidinium (B1211019) carbon of the first substrate, L-arginine. This attack leads to the formation of a tetrahedral intermediate, which then collapses, releasing L-ornithine and forming a stable, covalent S-alkylthiouronium adduct with the enzyme. nih.govwikipedia.org

In the second half of the reaction, the amidine acceptor, this compound, enters the active site. Its primary amino group is then positioned to attack the electrophilic carbon of the enzyme-bound thiouronium intermediate. This transfer regenerates the free cysteine residue in the active site and releases the final guanidinated product, 1-guanidino-1-deoxy-scyllo-inositol (B1215736) 4-phosphate. nih.gov This mechanism, where a covalent intermediate is formed, is a common strategy employed by enzymes to lower activation energy and facilitate complex group transfers. wikipedia.org

The crystal structure of StrB1 reveals significant organizational differences in several surface loops (specifically the 40-, 170-, and 270-loops) when compared to the human AT enzyme. imrpress.comtandfonline.comwikipedia.org These differences result in a more open, solvent-exposed active site cavity in StrB1, which allows for unrestricted substrate access. imrpress.comtandfonline.com This inherent flexibility is indicative of an induced-fit mechanism, a process where the binding of a substrate causes a conformational change in the enzyme's active site. This dynamic rearrangement optimizes the positioning of catalytic residues for the reaction. The flexibility of the active site in amidinotransferases like StrB1 is believed to be crucial for accommodating both the amidine donor and acceptor substrates and for facilitating the catalytic cycle. nih.gov

The phosphate (B84403) group of this compound is not merely a solubility-enhancing feature; its specific placement is vital for substrate recognition and binding by StrB1. The phosphorylation of the precursor, scyllo-inosamine, occurs at the C4 hydroxyl group, which is positioned para to the C1 amino group that will be guanidinylated. enzyme-database.org

Molecular modeling and comparative studies predict that a specific arginine residue, Arg246, within the StrB1 active site forms a key electrostatic interaction with this phosphate group. cdnsciencepub.com This interaction correctly anchors the substrate in the active site for the transamidination reaction. Research has demonstrated that aminocyclitol isomers with the phosphate group located ortho to the amino group are not effective substrates for the amidinotransferase. enzyme-database.org This finding underscores the stringent regiochemical requirement of the enzyme and highlights the critical role of the phosphate at the C4 position for the successful catalysis of the amidine transfer.

Kinetic Characterization of Enzymes Involved

The formation of this compound itself is a critical precursor step, catalyzed by a specific kinase. The kinetic properties of this enzyme define the rate at which this key intermediate is supplied to the subsequent amidinotransferase.

Scyllo-inosamine 4-kinase (EC 2.7.1.65) is the enzyme that catalyzes the phosphorylation of 1-amino-1-deoxy-scyllo-inositol (B1207072) to form this compound. This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate donor, yielding adenosine diphosphate (B83284) (ADP) as a co-product.

The enzyme demonstrates a degree of substrate promiscuity, as it can also phosphorylate related aminocyclitols such as streptamine (B1206204) and 2-deoxystreptamine (B1221613). This broader specificity suggests its role in the biosynthesis of various aminocyclitol-containing antibiotics. While the substrate specificity is well-established, detailed kinetic parameters such as Kcat and specific Km values for scyllo-inosamine 4-kinase are not widely reported in the currently reviewed scientific literature.

Table 1: Substrate Specificity of Scyllo-inosamine 4-kinase (EC 2.7.1.65) This table is interactive. Click on the headers to sort.

| Substrate | Role | Product | Reference |

|---|---|---|---|

| 1-amino-1-deoxy-scyllo-inositol | Phosphate Acceptor | 1-amino-1-deoxy-scyllo-inositol 4-phosphate | |

| ATP | Phosphate Donor | ADP | |

| Streptamine | Alternative Phosphate Acceptor | Streptamine phosphate | |

| 2-deoxystreptamine | Alternative Phosphate Acceptor | 2-deoxystreptamine phosphate |

Enzyme Kinetics of this compound Amidinotransferase (StrB1)

This compound amidinotransferase, encoded by the gene strB1, is a crucial enzyme in the streptomycin biosynthesis pathway. uniprot.orguniprot.orgwikipedia.org It belongs to the family of transferases, specifically the amidinotransferases, which transfer one-carbon groups. wikipedia.org The systematic name for this enzyme is L-arginine:1-amino-1-deoxy-scyllo-inositol-4-phosphate amidinotransferase. wikipedia.org

This enzyme catalyzes two non-consecutive transamidination reactions. uniprot.orguniprot.org In the first reaction, it transfers an amidino group from L-arginine to this compound, producing L-ornithine and 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate. uniprot.orgwikipedia.org The second reaction involves the conversion of N1-amidinostreptamine 6-phosphate to streptidine (B14820) 6-phosphate. uniprot.orguniprot.org

The crystal structure of StrB1 from Streptomyces griseus has been solved, revealing a pseudo-5-fold symmetric particle composed of five ββαβ-modules. acs.org While it shares structural similarities with human L-arginine:glycine amidinotransferase (AT), there are significant differences in the loops surrounding the active site, creating a more open and solvent-exposed cavity in StrB1. acs.org Despite these structural variations, the key residues involved in substrate binding and catalysis are conserved, suggesting a similar reaction mechanism among amidinotransferases. acs.org

Kinetic studies have shown that StrB1 can utilize canavanine as an amidino donor and can act on other acceptors such as 1D-1-guanidino-3-amino-1,3-dideoxy-scyllo-inositol 6-phosphate, streptamine phosphate, and 2-deoxystreptamine phosphate. expasy.org

Application of Advanced Kinetic Techniques (e.g., Quench-flow with MALDI-TOF Mass Spectrometry)

The study of enzyme kinetics has been significantly advanced by techniques that allow for the observation of reactions on very short timescales. core.ac.uk Quench-flow methods, coupled with analytical techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, provide powerful tools for investigating pre-steady-state kinetics. nih.govdu.ac.innih.gov

This approach involves rapidly mixing the enzyme and substrate, allowing the reaction to proceed for a defined, short period, and then rapidly stopping ("quenching") the reaction. researchgate.net The resulting mixture is then analyzed by MALDI-TOF mass spectrometry. nih.govdu.ac.in This technique offers several advantages over traditional spectrophotometric assays. nih.gov It provides a universal response to all substrates, allows for the direct detection of covalent enzyme-substrate intermediates, and can identify enzyme heterogeneities that might impact activity. nih.gov

For instance, in the study of protein-tyrosine phosphatases, quench-flow MALDI-TOF MS has been used to follow the formation of a covalent phosphoenzyme intermediate, enabling the measurement of pre-steady-state kinetics without the need for an artificial, chromophoric substrate. nih.govdu.ac.in This methodology is broadly applicable to a wide range of enzymatic systems, including those involving this compound, allowing for a more detailed understanding of their catalytic mechanisms under conditions that more closely mimic their natural environment. nih.govutwente.nl The ability to obtain time-resolved data is crucial for elucidating complex reaction pathways and identifying transient intermediates. utwente.nl

Reaction Mechanism of 2-deoxy-scyllo-inosose (B3429959) Synthase (DOIS)

2-deoxy-scyllo-inosose synthase (DOIS) is a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics. nih.govoup.comresearchgate.net It catalyzes the conversion of the ubiquitous primary metabolite D-glucose-6-phosphate (G-6-P) into the specific carbocycle 2-deoxy-scyllo-inosose (DOI). doi.orgoup.comscispace.com This reaction is the first committed step in the biosynthesis of these important antibiotics. oup.comdoi.org

The enzyme from Bacillus circulans has been purified and characterized as a heterodimeric protein. jst.go.jpnih.gov Kinetic parameters for the B. circulans DOIS have been determined, with a K_m for D-glucose-6-phosphate of 9.0 x 10⁻⁴ M and for NAD⁺ of 1.7 x 10⁻⁴ M. The k_cat for D-glucose-6-phosphate was found to be 7.3 x 10⁻² s⁻¹. jst.go.jpnih.gov

Multi-step Carbocyclization from D-glucose-6-phosphate

The conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose by DOIS is a sophisticated multi-step process that occurs within a single active site. researchgate.netdoi.orgresearchgate.net The proposed mechanism involves the following key steps:

Oxidation: The reaction is initiated by the NAD⁺-dependent oxidation of the C-4 hydroxyl group of G-6-P. tandfonline.com

Phosphate Elimination: This is followed by the elimination of the phosphate group from C-6, which is facilitated by the newly formed carbonyl group at C-4, leading to an α,β-unsaturated carbonyl intermediate. doi.orgacs.org

Reduction: The C-4 position is then reduced by NADH. tandfonline.com

Ring Opening: The hemiacetal ring is opened. scispace.com

Intramolecular Aldol (B89426) Condensation: Finally, an intramolecular aldol-type condensation between C-1 and C-6 forms the six-membered carbocyclic ring of DOI. scispace.com

This intricate series of reactions highlights the remarkable catalytic efficiency of DOIS in transforming a common sugar phosphate into a specialized carbocyclic molecule. doi.orgoup.com

Roles of Cofactors (NAD⁺, Co²⁺) in Catalysis

The catalytic activity of DOIS is dependent on the presence of specific cofactors, namely NAD⁺ and a divalent metal ion, typically Co²⁺. jst.go.jpnih.govtandfonline.comjmb.or.kr

NAD⁺: This coenzyme acts as a transient hydride acceptor and donor. doi.org It is essential for the initial oxidation of the C-4 hydroxyl group of D-glucose-6-phosphate to a ketone. tandfonline.com Subsequently, the NADH formed in this step is used to reduce the same C-4 position after phosphate elimination. doi.orgtandfonline.com This recycling of NAD⁺/NADH within a single catalytic cycle is a key feature of the DOIS reaction mechanism. doi.org The K_m value for NAD⁺ with the B. circulans enzyme has been determined to be 1.7 x 10⁻⁴ M. jst.go.jpnih.gov

Co²⁺: The presence of Co²⁺ is essential for the enzymatic activity of DOIS. jst.go.jpnih.gov Structural studies of DOIS from Bacillus circulans in complex with a substrate analog, NAD⁺, and Co²⁺ have shown that the cobalt ion is located in the active site and is coordinated by the inhibitor. nih.gov This suggests a direct role for the metal ion in catalysis, possibly by stabilizing the structure of the active site or by participating in the chemical transformations. nih.govresearchgate.net While Co²⁺ is required, other divalent cations like Zn²⁺ have been found to be inhibitory to the enzyme's function. jst.go.jpnih.gov

Stereochemical Aspects of Phosphate Elimination and Aldol Condensation

The stereochemistry of the DOIS reaction is a critical aspect that distinguishes it from other related enzymes, such as dehydroquinate synthase (DHQS) found in the primary metabolic shikimate pathway. oup.comresearchgate.netoup.com

Studies using isotopically labeled precursors have shed light on the stereochemical course of the reaction. One proposed mechanism suggests that the elimination of the phosphate group occurs in an anti-fashion. doi.org This is then followed by the cyclization of the intermediate via a chair conformation to form the final product. doi.org

However, other structural and mechanistic studies have proposed an alternative stereochemical pathway. Crystal structures of DOIS from Bacillus circulans complexed with a mechanism-based inhibitor suggest that the phosphate elimination proceeds through a syn-elimination, which is assisted by the amino acid residue Glu243. nih.govresearchgate.net Following this, the aldol condensation is proposed to proceed through a boat conformation of the intermediate. nih.govresearchgate.net

These differing observations highlight the complexity of the DOIS catalytic mechanism and underscore the need for further investigation to fully elucidate the precise stereochemical pathway. Nevertheless, it is clear that the stereochemical outcome of the DOIS reaction is common among aminoglycoside-producing bacteria like Bacillus and Streptomyces, but distinct from the DHQS reaction. oup.comoup.com

Structural Biology of Scyllo Inosamine 4 Phosphate Interacting Enzymes

Crystal Structure Analysis of Scyllo-inosamine-4-phosphate Amidinotransferase (StrB1)

L-Arginine:inosamine-phosphate amidinotransferase StrB1 (StrB1) is a key enzyme in the biosynthesis of streptomycin (B1217042), catalyzing two non-consecutive transamidination reactions. nih.govacs.org The crystal structure of StrB1 from Streptomyces griseus has been determined, providing significant insights into its function. nih.govrcsb.org

The active site of StrB1 is located within the central cavity of the pseudo-5-fold symmetric particle. nih.govacs.org A significant feature of the StrB1 active site is its open and solvent-exposed nature. nih.govresearchgate.net This contrasts with the narrower active site channel found in its human counterpart, L-arginine:glycine amidinotransferase (AT). nih.govacs.org The open cavity of StrB1 allows for unrestricted access of its substrates. nih.govacs.org This accessibility is the result of significant conformational differences in several loop regions surrounding the active site compared to human AT. nih.govacs.org

Molecular modeling studies have been conducted to understand how this compound, the second substrate, binds to the StrB1 active site. nih.govacs.orgresearchgate.net These computational analyses have proposed a possible binding mode for the substrate within the enzyme's catalytic cavity. nih.govacs.org The binding of L-arginine, the first substrate, was deduced from its complex with the related human enzyme, AT. nih.gov The residues involved in substrate binding and catalysis are conserved between StrB1 and AT, suggesting a similar reaction mechanism despite the differences in active site accessibility. nih.govacs.org

The three-dimensional structure of StrB1 is closely related to that of human L-arginine:glycine amidinotransferase (AT), an enzyme involved in creatine (B1669601) biosynthesis. nih.govnih.gov Both enzymes belong to the amidinotransferase family and share a conserved catalytic core. uniprot.orgnih.gov However, there are five specific loops—the 40-, 170-, 220-, 250-, and 270-loops—that are organized very differently in StrB1 compared to AT. nih.govacs.org

A major structural divergence is found in the loops surrounding the active site. These differences result in the open, solvent-exposed cavity in StrB1, as opposed to the narrow active site channel in AT. nih.govacs.org Specifically, module II of StrB1, while similar to that in AT, lacks a 10-residue α-helix within the 170-loop. nih.govacs.org This absence, along with the reorganization of adjacent surface loops like the 40-loop and the 270-loop, contributes to the unrestricted substrate access in StrB1. nih.govacs.org Despite these structural differences that affect substrate accessibility, the key catalytic residues are topologically equivalent in both enzymes, pointing to a conserved reaction mechanism. nih.govacs.org

| Feature | This compound Amidinotransferase (StrB1) | Human L-arginine:glycine Amidinotransferase (AT) |

| Function | Streptomycin Biosynthesis | Creatine Biosynthesis |

| Quaternary Structure | Pseudo-5-fold symmetric particle | Dimer |

| Active Site | Open and solvent-exposed cavity | Narrow channel |

| Key Structural Difference | Lacks a 10-residue α-helix in the 170-loop | Contains a 10-residue α-helix in the 170-loop |

| Substrate Access | Unrestricted | Restricted |

Structural Insights into Scyllo-inosamine 4-kinase

Scyllo-inosamine 4-kinase is another crucial enzyme in the streptomycin biosynthesis pathway, responsible for the phosphorylation of scyllo-inosamine. wikipedia.org

As of late 2007, a single crystal structure for this compound amidinotransferase has been solved and deposited in the Protein Data Bank (PDB). wikipedia.org

| Enzyme | PDB Accession Code |

| This compound Amidinotransferase (StrB1) | 1BWD |

Structural information for scyllo-inosamine 4-kinase is less readily available in the form of experimentally determined crystal structures. However, the Protein Data Bank contains structures of related inositol (B14025) phosphate (B84403) kinases which can provide comparative insights.

| Related Kinase | PDB Accession Code | Organism |

| Inositol Phosphate Multikinase | 4FRF | Arabidopsis thaliana |

| P21-Activated Kinase 4 | 2BVA | Homo sapiens |

Structural Elucidation of 2-deoxy-scyllo-inosose (B3429959) Synthase (DOIS)

The three-dimensional structure of 2-deoxy-scyllo-inosose synthase (DOIS) from Bacillus circulans has been determined through X-ray crystallography, providing significant insights into its catalytic mechanism. Current time information in Colombo, LK.researchgate.net This enzyme, crucial in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, catalyzes the conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose. Current time information in Colombo, LK.nih.gov The enzyme exists as a homodimer, with each subunit comprising an N-terminal domain and a C-terminal domain. Current time information in Colombo, LK.nih.gov The active site is located in a cleft between these two domains. Current time information in Colombo, LK.nih.gov

Active Site Topology and Substrate Analog Binding

The active site of DOIS is a complex environment tailored for its specific multi-step reaction. Key to its function is the presence of a cobalt ion (Co²⁺) and a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor. Current time information in Colombo, LK.nih.gov The crystal structure of DOIS in complex with the substrate analog inhibitor carbaglucose-6-phosphate reveals critical interactions. The inhibitor is observed to coordinate the cobalt ion within the active site. Current time information in Colombo, LK.nih.gov

Two crucial amino acid residues within the active site have been identified as essential for catalysis: Glutamate 243 (Glu 243) and Lysine (B10760008) 141 (Lys-141). nih.govnih.gov

Glutamate 243 (Glu 243): This residue is proposed to act as a general base, assisting in the syn-elimination of phosphate from the substrate. Current time information in Colombo, LK.nih.gov Site-directed mutagenesis studies, where Glu 243 was replaced with glutamine, confirmed its catalytic role in the phosphate elimination step. nih.gov This residue is highly conserved among DOIS enzymes. nih.gov

Lysine 141 (Lys-141): This residue is implicated in substrate recognition and covalent catalysis. nih.govacs.org Studies using the mechanism-based inhibitor carbaglucose-6-phosphate led to the covalent modification of Lys-141. nih.govacs.orgacs.org It is suggested that an α,β-unsaturated intermediate, formed during the reaction, traps the nucleophilic Lys-141 through a Michael-type addition. nih.govacs.org

The binding of the substrate analog also induces a conformational change in the enzyme, although this is less pronounced than in some related enzymes. nih.gov The active site of the dimeric enzyme has been observed in two different states in the crystal structure: one with the intact inhibitor and the other with a dephosphorylated compound derived from the inhibitor, suggesting a dynamic catalytic process. Current time information in Colombo, LK.researchgate.net

Table 1: Key Components of the DOIS Active Site and Their Functions

| Component | Function | Supporting Evidence |

| Co²⁺ | Essential metal cofactor, coordinates the substrate/inhibitor. Current time information in Colombo, LK.nih.gov | Crystal structure with inhibitor complex. Current time information in Colombo, LK.nih.gov Essential for enzyme activity. jst.go.jpnih.gov |

| NAD⁺ | Coenzyme for the initial oxidation step of the substrate. Current time information in Colombo, LK.nih.gov | Present in the crystal structure complex. Current time information in Colombo, LK.nih.gov |

| Glu 243 | Acts as a base to facilitate phosphate elimination. Current time information in Colombo, LK.nih.gov | Site-directed mutagenesis studies. nih.gov |

| Lys 141 | Involved in substrate recognition and covalent catalysis. nih.govacs.org | Covalent modification by mechanism-based inhibitors. nih.govacs.orgacs.org |

Comparative Structural Biology with Dehydroquinate Synthase (DHQS)

Despite these similarities, there are crucial differences in their active sites and reaction stereochemistry that dictate their distinct substrate specificities and products. Current time information in Colombo, LK.nih.gov

One of the most significant differences lies in a key catalytic residue. In DOIS, Glu 243 plays a vital role in the phosphate elimination step. nih.gov In contrast, the corresponding position in DHQS is occupied by a conserved asparagine residue. nih.govresearchgate.net This single amino acid difference is a key determinant distinguishing the reaction mechanisms of the two enzymes. nih.gov

Another notable distinction is the metal ion requirement. DOIS is dependent on Co²⁺ for its activity, and is inhibited by Zn²⁺. jst.go.jpnih.gov Conversely, DHQS typically utilizes Zn²⁺ for catalysis. nih.gov

Table 2: Comparison of DOIS and DHQS

| Feature | 2-deoxy-scyllo-inosose Synthase (DOIS) | Dehydroquinate Synthase (DHQS) |

| Substrate | D-glucose-6-phosphate Current time information in Colombo, LK.nih.gov | 3-deoxy-D-arabino-heptulosonate-7-phosphate Current time information in Colombo, LK.researchgate.net |

| Product | 2-deoxy-scyllo-inosose Current time information in Colombo, LK.nih.gov | Dehydroquinate Current time information in Colombo, LK.researchgate.net |

| Metal Cofactor | Co²⁺ jst.go.jpnih.gov | Zn²⁺ nih.gov |

| Key Active Site Residue | Glu 243 nih.gov | Conserved Asparagine nih.govresearchgate.net |

| Overall Structure | Homodimer with N- and C-terminal domains Current time information in Colombo, LK.nih.gov | Homodimer with N- and C-terminal domains nih.gov |

Genetic and Molecular Regulation of Scyllo Inosamine 4 Phosphate Metabolism

Identification and Characterization of Genes Encoding Scyllo-inosamine-4-phosphate Processing Enzymes

The metabolic pathway involving this compound relies on the coordinated action of specific enzymes encoded by distinct genes. Key among these are the genes responsible for the phosphorylation of scyllo-inosamine and the subsequent amination of the resulting phosphate (B84403) ester.

The strB1 gene encodes the enzyme this compound amidinotransferase (EC 2.1.4.2). ebi.ac.ukwikipedia.org This enzyme plays a crucial role in the streptomycin (B1217042) biosynthesis pathway by catalyzing two separate transamidination reactions. uniprot.orgnih.govacs.org Its primary function is the conversion of scyllo-inosamine 4-phosphate to 1-guanidino-1-deoxy-scyllo-inositol (B1215736) 4-phosphate, using L-arginine as the guanidino group donor. ebi.ac.ukwikipedia.orguniprot.org This enzyme is also responsible for a later step in the pathway, converting N1-amidinostreptamine 6-phosphate into streptidine (B14820) 6-phosphate. uniprot.org

The strB1 gene is highly conserved among various Streptomyces species that produce streptomycin and related aminoglycosides. asm.org For instance, the gene exhibits over 84% identity at the DNA level in Streptomyces griseus, Streptomyces glaucescens, and Streptomyces bluensis. asm.org The crystal structure of the StrB1 protein from S. griseus has been resolved, revealing a pseudo-5-fold symmetric particle composed of five ββαβ-modules. nih.govacs.org This structural insight has been pivotal in understanding its catalytic mechanism and substrate binding. nih.gov

| Gene | Enzyme | EC Number | Function | Organism Example |

| strB1 | This compound amidinotransferase | 2.1.4.2 | Catalyzes the transfer of an amidino group from L-arginine to this compound. ebi.ac.ukuniprot.org | Streptomyces griseus nih.gov |

The stsE gene encodes the enzyme scyllo-inosamine 4-kinase (EC 2.7.1.65). genome.jpkegg.jp This kinase is essential for the initial steps of the streptidine moiety biosynthesis in streptomycin production. researchgate.net It catalyzes the ATP-dependent phosphorylation of 1-amino-1-deoxy-scyllo-inositol (B1207072) at the C-4 hydroxyl group to produce 1-amino-1-deoxy-scyllo-inositol 4-phosphate (this compound). kegg.jpwikipedia.org The enzyme can also act on other related substrates, including streptamine (B1206204) and 2-deoxystreptamine (B1221613). kegg.jp Like strB1, stsE is a critical component of the streptomycin biosynthetic pathway. genome.jpresearchgate.net

| Gene | Enzyme | EC Number | Function | Organism Example |

| stsE | scyllo-inosamine 4-kinase | 2.7.1.65 | Catalyzes the phosphorylation of 1-amino-1-deoxy-scyllo-inositol to form this compound. kegg.jpwikipedia.org | Streptomyces griseus kegg.jp |

Organization of Biosynthetic Gene Clusters

The genes involved in the biosynthesis of complex secondary metabolites like aminoglycosides are almost invariably located together on the chromosome in what are known as biosynthetic gene clusters (BGCs). This co-localization facilitates the coordinated regulation of the entire pathway.

In Streptomyces griseus, the genes for streptomycin production are found in a large, well-characterized BGC. nih.gov This cluster spans a significant portion of the bacterial chromosome and contains more than 25-30 genes that encode biosynthetic enzymes, transport proteins, and regulatory factors. asm.orgnih.gov

The organization of genes in BGCs is a conserved feature across producers of different aminoglycoside antibiotics. researchgate.net Many BGCs for aminoglycosides, including those for kanamycin (B1662678), gentamicin, neomycin, and butirosin (B1197908), have been identified and show significant homology in their core biosynthetic genes. researchgate.netnih.gov This conservation reflects a common evolutionary origin and shared biochemical logic for the synthesis of the aminocyclitol core structure.

For example, high levels of nucleotide sequence conservation are observed when comparing the gene clusters for gentamicin, kanamycin, and fortimicin. nih.gov The strB1 gene, which codes for the highly specific amidinotransferase, is one of the most conserved genes, indicating its fundamental role in the biosynthesis of this class of compounds. asm.org This conservation allows for the identification of putative aminoglycoside BGCs in newly sequenced organisms through genome mining. researchgate.net

| Aminoglycoside | Producing Organism | Key Conserved Gene Functions | Reference |

| Streptomycin | Streptomyces griseus | Amidinotransferase (strB1), Kinase (stsE), Regulator (strR) | asm.orgnih.gov |

| Kanamycin | Streptomyces kanamyceticus | 2-deoxystreptamine biosynthesis, Glycosyltransferases | nih.gov |

| Gentamicin | Micromonospora echinospora | 2-deoxystreptamine biosynthesis, Glycosyltransferases, Methyltransferases | nih.govacs.org |

| Neomycin | Streptomyces fradiae | 2-deoxystreptamine biosynthesis, Glycosyltransferases | nih.gov |

Regulatory Mechanisms Governing Enzyme Expression and Activity

The expression of genes within the streptomycin BGC is controlled by a sophisticated regulatory cascade. A key player in this network is StrR, a pathway-specific transcriptional activator protein. researchgate.net The expression of strB1 is known to be strictly dependent on the presence of a functional StrR protein. researchgate.netcdnsciencepub.com

StrR functions by binding to specific palindromic DNA sequences in the promoter regions of at least nine transcriptional units within the streptomycin gene cluster, thereby activating their transcription. researchgate.net The activation of the strB1 promoter (PstrB1) by StrR is a well-studied example of this regulation. cdnsciencepub.com Further complexity is added by a 300-base-pair leader region located between PstrB1 and the strB1 coding sequence, which contains several inverted repeats. cdnsciencepub.com These structures may act as modulatable transcription termination sites, suggesting a mechanism of attenuation or antitermination is involved in controlling strB1 expression. cdnsciencepub.com

The activity of StrR is itself controlled by higher-level regulators. The synthesis of streptomycin is initiated when a signaling molecule called A-factor binds to its receptor protein, ArpA, which in turn leads to the activation of the AdpA protein. AdpA then activates the transcription of strR, setting off the cascade that leads to the production of the streptomycin biosynthetic enzymes. researchgate.net The formation of an AdpA dimer can induce a DNA loop, further influencing the transcriptional activation of target genes. researchgate.net

Insights from Streptomycin-Nonproducing Mutants

The study of idiotrophic mutants of Streptomyces griseus, which are unable to produce streptomycin but can if supplied with a necessary intermediate, has been instrumental in dissecting the biosynthetic pathway of streptidine, a key component of streptomycin derived from this compound. researchgate.netnih.gov These mutants, often referred to as streptomycin-nonproducing or streptidine-idiotrophic mutants, are blocked at specific enzymatic steps. researchgate.net By identifying the accumulated intermediates and the deficient enzymes in these mutants, researchers have mapped out the sequence of reactions. nih.gov

Eight specific streptidine idiotrophic mutants derived from Streptomyces griseus ATCC 10137 have been characterized, with biochemical lesions identified at several key stages of the streptidine pathway. nih.gov These mutations affect processes such as transamination, phosphorylation, dehydrogenation, and the linkage of streptidine 6-phosphate to dihydrostreptose. nih.gov

The characterization of these mutants has revealed the specific functions of enzymes involved in converting scyllo-inosamine to streptidine 6-phosphate. For instance, the synthesis of the streptidine moiety from D-glucose involves the formation of myo-inositol, which is then oxidized and transaminated to produce scyllo-inosamine. genome.jp This intermediate is then phosphorylated to this compound before undergoing two separate transamidination reactions with arginine. genome.jp Mutants deficient in the enzymes for phosphorylation (e.g., SD81, SD261, SD274) or transamidination (e.g., SD141) were crucial in confirming these steps. nih.gov

Table 1: Biochemical Lesions in Streptidine Idiotrophic Mutants of S. griseus

| Mutant Strain(s) | Deficient Biosynthetic Step | Inferred Deficient Enzyme Activity |

| SD20, SD263 | Transamination | L-glutamine:scyllo-inosose aminotransferase |

| SD81, SD261, SD274 | Phosphorylation | scyllo-inosamine kinase |

| SD141 | Transamidination | L-arginine:inosamine-phosphate amidinotransferase |

| SD189 | Dehydrogenation | Not specified |

| SD245 | Linkage Step | Streptidine 6-phosphate:dihydrostreptose-1-phosphate streptidinyltransferase |

| Data sourced from Ohnuki et al. (1985). nih.gov |

Transcriptional and Post-transcriptional Control

The metabolism of this compound is regulated at both the transcriptional and post-transcriptional levels to manage the flow of precursors and the synthesis of the final products.

Transcriptional Control In some bacteria, the initial steps of inositol (B14025) metabolism, which produce the precursors for scyllo-inosamine, are under the control of repressor proteins. In Sinorhizobium meliloti, the iolR gene encodes a repressor belonging to the RpiR-like family that regulates the catabolism of inositols, including myo-inositol and scyllo-inositol. researchgate.netnih.gov The IolR repressor negatively regulates the activity of myo- and scyllo-inositol dehydrogenases by binding to a conserved palindromic sequence in the upstream regions of the iol genes. researchgate.net The expression of these genes is induced by a late pathway intermediate, demonstrating a clear transcriptional control mechanism for the early stages of inositol processing. researchgate.net While this specific system is for inositol catabolism, it exemplifies the type of transcriptional regulation that can govern the availability of substrates for this compound synthesis. The enzymes involved in streptomycin biosynthesis are known to be coordinately expressed immediately before the antibiotic begins to accumulate. asm.org

Post-transcriptional and Translational Control Evidence for post-transcriptional control has been observed in streptomycin-producing organisms. One significant mechanism is feedback inhibition, where a downstream product inhibits the activity of an enzyme earlier in the pathway. In the mutant strain SD245, an accumulation of streptidine 6-phosphate was found to inhibit the activity of an aminotransferase involved in the pathway. nih.gov This suggests that the end product of the streptidine biosynthetic pathway can negatively regulate its own formation by inhibiting an early enzymatic step. nih.gov

Furthermore, translational control mechanisms have been identified. The expression of the strB1 gene, which encodes the L-arginine:this compound amidinotransferase, is subject to translational control. researchgate.net This control is mediated by the presence of a rare UUA leucine (B10760876) codon within the gene, which requires a specific tRNA for efficient translation. researchgate.net This mechanism allows for the regulation of enzyme production at the translational level, providing another layer of control over the metabolic pathway.

Broader Biological and Ecological Significance

Contribution to Antibiotic Production in Streptomyces Species

The biosynthesis of certain antibiotics in Streptomyces species is intricately linked to the metabolism of inositol (B14025) derivatives, including scyllo-inosamine-4-phosphate. This compound is a key intermediate in the production of the aminocyclitol-aminoglycoside antibiotic, streptomycin (B1217042), by Streptomyces griseus. genome.jp The pathway involves the conversion of myo-inositol to scyllo-inosamine, which is then phosphorylated to form this compound. genome.jpwikipedia.org

A crucial step in the streptomycin biosynthesis is the transfer of an amidino group from L-arginine to this compound. This reaction is catalyzed by the enzyme this compound amidinotransferase (EC 2.1.4.2). wikipedia.org The product of this reaction, 1-guanidino-1-deoxy-scyllo-inositol (B1215736) 4-phosphate, is a direct precursor to the streptidine (B14820) moiety of streptomycin. wikipedia.org

The enzymes involved in the early stages of this pathway, such as scyllo-inosamine 4-kinase (EC 2.7.1.65), which catalyzes the formation of this compound from ATP and 1-amino-1-deoxy-scyllo-inositol (B1207072), are essential for the production of streptomycin. wikipedia.org The presence and activity of these enzymes underscore the importance of this compound in the secondary metabolism of these antibiotic-producing bacteria.

| Enzyme | EC Number | Substrates | Products | Role in Streptomycin Biosynthesis |

| Scyllo-inosamine 4-kinase | 2.7.1.65 | ATP, 1-amino-1-deoxy-scyllo-inositol | ADP, 1-amino-1-deoxy-scyllo-inositol 4-phosphate | Phosphorylation of scyllo-inosamine |

| This compound amidinotransferase | 2.1.4.2 | L-arginine, 1-amino-1-deoxy-scyllo-inositol 4-phosphate | L-ornithine, 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate | Amidinotransferase activity to form a streptidine precursor |

Role in Rhizopine (B115624) Metabolism and Plant-Bacteria Interactions

Scyllo-inosamine and its derivatives, collectively known as rhizopines, function as crucial signaling molecules in the communication between certain nitrogen-fixing bacteria and their host plants. genome.jpnih.gov These compounds are produced by symbiotic bacteria, such as Sinorhizobium meliloti, within the root nodules of leguminous plants. genome.jp The production of rhizopines creates a specific nutritional environment that can be utilized by the rhizobia that produce them, thereby providing a competitive advantage. The ability of these bacterial-derived signals to be perceived by other rhizosphere bacteria highlights their role in shaping the microbial community in the immediate vicinity of the plant roots. This transkingdom signaling is a sophisticated mechanism for inter-organismal communication in the complex soil ecosystem.

The understanding of rhizopine biosynthesis has paved the way for the development of synthetic biological approaches to control plant-microbe interactions. Researchers have successfully engineered plants to produce scyllo-inosamine, a key rhizopine. genome.jpnih.gov By introducing a synthetic pathway for scyllo-inosamine production into plants like Medicago truncatula and barley, it is possible to create a novel signaling network. genome.jpnih.gov These engineered plants release scyllo-inosamine into the rhizosphere, which can then be detected by engineered bacteria equipped with biosensors. genome.jp This approach allows for the targeted regulation of bacterial gene expression in the rhizosphere, which could be harnessed to promote beneficial plant-microbe interactions, such as enhanced nitrogen fixation or disease resistance. genome.jpnih.gov

The ability to metabolize inositols, including scyllo-inositol, provides a significant competitive advantage to rhizobia in the colonization of host plant roots and the formation of nitrogen-fixing nodules. In Sinorhizobium meliloti, a functional inositol catabolic pathway is essential for competing effectively against other strains for nodule occupancy on alfalfa plants. nih.gov Mutants with defects in the genes responsible for inositol catabolism are unable to compete with the wild-type strain in nodulation assays. nih.gov This suggests that the catabolism of inositols is not only a nutritional advantage but also plays a role in signaling or other processes critical for the successful establishment of the symbiosis. The catabolism of rhizopines, which are inositol derivatives, is linked to the general inositol catabolic pathway, further emphasizing the importance of this metabolic capability in the competitive success of rhizobia. nih.gov

| Organism | Inositol Derivative | Biological Role | Reference |

| Sinorhizobium meliloti | Scyllo-inosamine | Transkingdom signaling, nutritional mediator | nih.gov |

| Engineered Medicago truncatula and Barley | Scyllo-inosamine | Synthetic transkingdom signal for microbial regulation | genome.jpnih.gov |

| Sinorhizobium meliloti | myo-inositol, scyllo-inositol, d-chiro-inositol | Carbon source, competitive nodulation | nih.gov |

Research Applications of Scyllo-inositol Phosphate (B84403) Analogues

Scyllo-inositol phosphate analogues serve as valuable tools for the investigation of cellular signaling pathways involving myo-inositol polyphosphates. Due to their structural similarity to their myo-isomers, scyllo-inositol phosphates can be used to probe the specificity of protein-ligand interactions in these pathways. For example, scyllo-inositol pentakisphosphate has been synthesized and used as an analogue of myo-inositol 1,3,4,5,6-pentakisphosphate to distinguish between specific binding events and non-specific electrostatic interactions. While both isomers may exhibit similar physicochemical properties over a physiological pH range, their differential recognition by enzymes can provide insights into the structural requirements for substrate binding and catalysis. Studies have shown that while some enzymes, like multiple inositol polyphosphate phosphatase (MINPP), can hydrolyze both scyllo- and myo-inositol pentakisphosphates, others, such as PTEN and Ins(1,3,4,5,6)P(5) 2-kinases, exhibit specificity for the myo-isomer. This selectivity makes scyllo-inositol phosphate analogues powerful probes for dissecting the intricacies of inositol phosphate-mediated signaling.

Discriminating Specific Receptor Binding vs. Non-specific Electrostatic Effects

In the study of the biological and ecological significance of charged molecules like this compound, a crucial aspect of understanding their mechanism of action is the ability to distinguish between specific, high-affinity binding to a receptor and non-specific interactions that are primarily driven by electrostatic attraction. Due to its phosphate group, this compound carries a negative charge at physiological pH, making it susceptible to both types of interactions with biological macromolecules.

The initial attraction between a ligand and a receptor can be governed by long-range electrostatic forces, where the negatively charged phosphate group of this compound may be drawn to positively charged regions on a protein's surface. nih.gov These non-specific electrostatic interactions are fundamental in guiding the ligand toward the binding site. truegeometry.com However, for a precise biological function to be elicited, this initial contact must typically be followed by a more specific binding event.

Specific receptor binding is characterized by a high degree of complementarity between the ligand and the binding pocket of the receptor. This involves a precise three-dimensional arrangement of functional groups that allows for the formation of multiple, specific non-covalent interactions. nih.gov These can include hydrogen bonds, van der Waals forces, and ionic bonds that are highly dependent on the exact geometry and chemical nature of both the ligand and the receptor. embopress.org For this compound, this would involve not just the phosphate moiety, but also the inosamine ring and its hydroxyl and amino groups, each potentially forming specific contacts within the receptor's binding site.

A key experimental method to differentiate between these two types of interactions is to study the effect of ionic strength on binding affinity. Non-specific, long-range electrostatic interactions are generally sensitive to the salt concentration of the medium. An increase in ionic strength, achieved by adding salt, leads to the shielding of charges on both the ligand and the protein, which weakens their electrostatic attraction and typically results in a decrease in binding affinity if the interaction is predominantly electrostatic.

The following interactive table illustrates hypothetical data on how the binding affinity (represented by the dissociation constant, Kd) of a ligand like this compound to different receptors might be affected by increasing ionic strength.

| Receptor | Primary Interaction Type | Kd at Low Ionic Strength (M) | Kd at High Ionic Strength (M) | Interpretation |

| Receptor A | Predominantly Electrostatic | 1 x 10⁻⁵ | 1 x 10⁻³ | The significant increase in Kd (weaker binding) at high ionic strength suggests that the interaction is largely driven by non-specific electrostatic attraction. |

| Receptor B | Specific Binding | 5 x 10⁻⁸ | 8 x 10⁻⁸ | The minor change in Kd indicates that while electrostatics may play a role, the binding is dominated by specific, short-range interactions that are less sensitive to ionic strength. |

| Receptor C | Mixed (Electrostatic & Specific) | 2 x 10⁻⁷ | 5 x 10⁻⁶ | The moderate increase in Kd suggests that both electrostatic and specific interactions contribute significantly to the overall binding affinity. |

Note: The data in this table is illustrative and intended to demonstrate the principles of discriminating between binding interactions. It does not represent experimental data for this compound.

Furthermore, structural biology techniques such as X-ray crystallography and NMR spectroscopy can provide direct evidence of specific binding. embopress.org These methods can reveal the precise orientation of the ligand within the binding site and map out the specific atomic contacts, such as hydrogen bonds and salt bridges, that are formed. embopress.org The presence of a well-defined binding pocket with multiple points of contact for the different functional groups of this compound would be a strong indicator of specific binding.

In contrast, non-specific electrostatic interactions would likely involve a more dynamic and less defined association of the ligand with a charged region on the protein surface, without the precise complementarity of a specific binding event. Computational modeling can also be employed to calculate the electrostatic potential surfaces of proteins and predict likely regions of non-specific attraction for charged ligands.

For inositol phosphates in general, it has been shown that they can interact with proteins through electrostatic interactions with positively charged residues like lysine (B10760008) and arginine. nih.gov However, the biological specificity of these interactions is often conferred by the precise geometry of the inositol ring and the number and arrangement of phosphate groups, which allow for specific hydrogen bonding and coordination within a defined binding pocket. nih.gov Therefore, for this compound, while the phosphate group is crucial for initial electrostatic steering, the unique stereochemistry of the scyllo-inosamine core is likely a key determinant for specific receptor recognition.

Advanced Research Methodologies and Future Directions

Experimental Approaches in Enzyme Characterization

The study of scyllo-inosamine-4-phosphate and its role in biosynthetic pathways, such as the production of aminoglycoside antibiotics, relies heavily on the characterization of the enzymes involved. wikipedia.orgwikipedia.orgnih.gov Advanced experimental methodologies are crucial for understanding their function, structure, and mechanism.

Recombinant Protein Expression and Purification Strategies

A fundamental step in characterizing enzymes of the this compound pathway is the production of pure, active protein. This is typically achieved through recombinant expression, where the gene encoding the enzyme of interest is cloned and expressed in a host organism, often Escherichia coli. semanticscholar.org

For instance, the enzyme L-arginine:inosamine-phosphate amidinotransferase (StrB1) from Streptomyces griseus, which is involved in streptomycin (B1217042) biosynthesis, was successfully cloned and expressed as an N-terminal hexa-histidine fusion protein. acs.org This fusion tag facilitates purification through affinity chromatography. acs.org Similarly, other enzymes in related pathways, such as those in butirosin (B1197908) biosynthesis from Bacillus circulans, have been characterized following their expression and purification. nih.gov

The choice of expression host and purification strategy can be critical. For example, to study the biosynthesis of gentamicin, various gene sets from Micromonospora echinospora were introduced into a non-aminoglycoside producing strain of Streptomyces venezuelae for heterologous expression. pnas.org This approach allowed for the functional characterization of the enzymes in a more relevant genetic background. pnas.org

Table 1: Examples of Recombinant Expression and Purification of Enzymes Related to this compound Biosynthesis

| Enzyme | Source Organism | Expression Host | Purification Method | Reference |

| L-arginine:inosamine-phosphate amidinotransferase (StrB1) | Streptomyces griseus | E. coli | Affinity Chromatography (His-tag) | acs.org |

| Butirosin Biosynthetic Enzymes (e.g., BtrD) | Bacillus circulans | Not specified | Not specified | nih.gov |

| Gentamicin Biosynthetic Enzymes (e.g., GtmA, GtmB) | Micromonospora echinospora | Streptomyces venezuelae | Not specified | pnas.org |

| 2-deoxy-scyllo-inosose (B3429959) synthase (BtrC) | Bacillus circulans | Saccharomyces cerevisiae | Not specified | semanticscholar.org |

Biophysical Techniques for Enzyme-Substrate Interaction Studies

Understanding how enzymes bind to their substrates is fundamental to elucidating their catalytic mechanisms. Several biophysical techniques are employed to study these interactions in the context of this compound and related pathways.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). utwente.nlsygnaturediscovery.comfrontiersin.org ITC has been used to study the binding of substrates and inhibitors to various enzymes, including those in the shikimate pathway, which shares some mechanistic similarities with pathways involving scyllo-inosamine derivatives. researchgate.net For example, ITC was used to investigate the interaction between the enzyme MosA and its proposed substrates, revealing no apparent binding with scyllo-inosamine and S-adenosylmethionine (SAM). researchgate.net

Surface Plasmon Resonance (SPR) is another valuable technique for studying biomolecular interactions in real-time. nih.gov It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association and dissociation rate constants) in addition to binding affinity. nih.gov

Other techniques such as fluorescence spectroscopy can also be employed. For instance, fluorescence quenching studies have been used to investigate substrate binding in enzymes like shikimate kinase, a key enzyme in a related pathway. researchgate.net

Computational Approaches in Enzyme Mechanism and Design

In conjunction with experimental methods, computational approaches play an increasingly important role in understanding and engineering enzymes involved in this compound biosynthesis.

Molecular Dynamics Simulations and Docking for Ligand Binding

Molecular Dynamics (MD) simulations provide a dynamic view of biomolecules, allowing researchers to observe the conformational changes that occur during substrate binding and catalysis. nih.govpnas.orgmdpi.com These simulations can reveal the intricate network of interactions that stabilize the enzyme-substrate complex and facilitate the chemical reaction. For example, MD simulations have been used to study the activation mechanism of Bruton's tyrosine kinase (Btk), providing insights into how mutations can affect enzyme activity. royalsocietypublishing.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a substrate in an enzyme's active site. uni-halle.defrontiersin.orgbingol.edu.trnih.gov This method is valuable for generating hypotheses about substrate binding modes, which can then be tested experimentally. For the enzyme StrB1, molecular modeling was used to propose a possible binding mode for its second substrate, scyllo-inosamine 4-phosphate, based on the known structure of a related enzyme in complex with L-arginine. acs.orgnih.gov

Rational Design and Machine Learning in Enzyme Engineering

The knowledge gained from experimental and computational studies can be applied to engineer enzymes with improved or novel properties.

Rational design involves making specific, targeted mutations in an enzyme's sequence to alter its function, based on a detailed understanding of its structure and mechanism. nih.govresearchgate.net This approach has been successfully used to improve enzyme activity and enantioselectivity in various enzymes. nih.gov For example, a rational design strategy based on steric hindrance has been applied to modify dehydrogenases and reductases. nih.gov

Machine learning (ML) is emerging as a powerful tool in enzyme engineering. muni.cznih.govresearchgate.net ML algorithms can be trained on large datasets of enzyme sequences and their corresponding functional properties to predict the effects of mutations and guide the design of improved enzymes. nih.govbiorxiv.org This data-driven approach can accelerate the enzyme engineering process by exploring a much larger sequence space than is feasible with traditional methods. nih.govbiorxiv.org ML can be used to predict enzyme-substrate interactions and help elucidate biosynthetic pathways. researchgate.net

Genetic Engineering for Pathway Manipulation and Metabolic Engineering

Genetic engineering techniques are essential for manipulating biosynthetic pathways to enhance the production of desired compounds or to create novel molecules. This involves the targeted modification of an organism's genetic material to alter metabolic fluxes. nih.gov

For example, the entire biosynthetic pathway for kanamycin (B1662678), an aminoglycoside antibiotic, was reconstructed through the heterologous expression of gene combinations from Streptomyces kanamyceticus in a non-aminoglycoside-producing host. researchgate.net This work revealed an unexpected branching point in the pathway, governed by the substrate promiscuity of a glycosyltransferase. researchgate.net By engineering this pathway, the biosynthetic flux could be modulated to favor the production of specific kanamycin derivatives. researchgate.net

Similarly, a synthetic pathway for the production of the rhizopine (B115624) scyllo-inosamine was successfully transferred from bacteria to plants. nih.gov This involved expressing an inositol (B14025) dehydrogenase and a scyllo-inosose: L-glutamate aminotransferase in Nicotiana benthamiana, demonstrating the feasibility of producing this bacterial signaling molecule in a plant host. nih.gov In another study, metabolic engineering of Saccharomyces cerevisiae was undertaken for the production of 2-Deoxy-scyllo-inosose (2-DOI), a key precursor for aminoglycosides. semanticscholar.org

These examples highlight the power of genetic and metabolic engineering to not only understand but also to harness and redirect the biosynthetic machinery responsible for producing valuable compounds related to this compound.

Unexplored Aspects and Emerging Research Questions

Despite significant progress, many aspects of the biosynthesis and biological roles of this compound and related compounds remain to be discovered.

Several biosynthetic pathways related to this compound contain enzymatic steps that are not yet fully characterized. In the biosynthesis of streptomycin, for example, several genes within the biosynthetic gene cluster remain unannotated, indicating that their specific functions in the pathway are unknown. researchgate.net Similarly, the proposed biosynthetic pathway for the aminocyclitol moiety of hygromycin A, which starts from glucose-6-phosphate, relies on in vivo evidence, but the biochemical activities of most individual enzymes have not been confirmed in vitro. nih.gov While the myo-inositol dehydrogenase Hyg17 has recently been characterized, the functions of other proposed enzymes in the pathway await biochemical verification. nih.gov

Furthermore, subtle but important enzymatic distinctions remain to be explored. In the biosynthesis of DOS-containing aminoglycosides, the oxidation of 2-deoxy-scyllo-inosamine (B1216308) to 2-deoxy-3-keto-scyllo-inosamine is catalyzed by two mechanistically different enzymes in different organisms: a Zn-dependent dehydrogenase (NeoA) in the neomycin pathway and a radical SAM dehydrogenase (BtrN) in the butirosin pathway. nih.gov The evolutionary and functional implications of this divergence are not fully understood. In some cases, the precise identity of metabolic intermediates is still debated, which complicates the definitive assignment of enzyme function. For instance, the involvement of scyllo-inosose and scyllo-inosamine as intermediates in the formation of 2-epi-streptamine has been questioned, as it would necessitate an additional epimerase that has not been identified in the heterologous expression system used for its study. nih.gov

The regulatory networks that control the expression of biosynthetic genes for this compound and its derivatives are complex and not fully elucidated. The presence of genes annotated as "streptomycin biosynthesis operon regulator" within gene clusters points to the existence of specific transcriptional control mechanisms. frontiersin.org Research on streptomycin biosynthesis has suggested a regulatory network that coordinates the expression of the necessary enzymes. sci-hub.se

A clear example of this regulation is seen in the biosynthesis of rhizopine (3-O-methyl-scyllo-inosamine) in Sinorhizobium meliloti. The expression of the mos locus, which encodes the rhizopine biosynthetic enzymes, is intricately regulated. The locus itself is a mosaic structure containing domains with homology to other prokaryotic symbiotic genes, suggesting a complex evolutionary history. researchgate.net Its regulation is tied to environmental cues, particularly phosphate (B84403) availability. The control of symbiosis-related genes by the phosphate starvation response (PHR) system highlights a direct link between nutrient sensing and the production of these specialized metabolites. researchgate.net However, the complete network of transcription factors and signaling molecules that govern the expression of these pathways in response to various physiological and environmental signals remains an active area of research.

Emerging research suggests that scyllo-inosamine and its phosphorylated derivatives may have biological roles that extend beyond their established functions as antibiotic precursors and symbiotic signaling molecules.

A significant area of investigation is their potential in synthetic biology and inter-kingdom communication. Researchers have engineered plants, including barley and Medicago truncatula, to produce the rhizopine scyllo-inosamine. nih.govresearchgate.net This plant-produced signal was successfully perceived by rhizosphere bacteria equipped with corresponding biosensors. nih.gov This work establishes a foundation for creating synthetic signaling networks between plants and microbes, which could be used to regulate bacterial gene expression in the rhizosphere to enhance crop growth, nutrient uptake, or disease resistance. nih.govresearchgate.net

Additionally, scyllo-inosamine has shown potential bioactivity in contexts related to human health. It has been reported to inhibit glucocerebrosidase, an enzyme associated with Gaucher's disease. Furthermore, studies have indicated that scyllo-inosamine can induce structural changes in the neurotoxic amyloid-beta fibrils associated with Alzheimer's disease, potentially blocking their formation. These findings open up new avenues for exploring scyllo-inosamine and its analogs as therapeutic agents, a function entirely distinct from their roles in the microbial world.

Q & A

Q. What enzymatic reaction involves scyllo-inosamine-4-phosphate, and how is it classified in enzyme nomenclature?

this compound is a substrate for the enzyme This compound amidinotransferase (EC 2.1.4.2), which catalyzes the transfer of an amidino group from L-arginine to 1-amino-1-deoxy-scyllo-inositol 4-phosphate, producing L-ornithine and 1-guanidino-1-deoxy-scyllo-inositol 4-phosphate. This enzyme belongs to the Transferase class (Class 2) and is categorized under amidinotransferases (subclass 2.1.4) .

- Methodological Insight : To confirm enzyme activity, use assays measuring the depletion of L-arginine or the formation of L-ornithine via HPLC or spectrophotometric methods.

Q. What analytical techniques are recommended for detecting this compound in enzymatic studies?

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) for separation and quantification.

- NMR Spectroscopy : For structural confirmation, use -NMR to identify phosphate groups and -/-NMR for carbon backbone analysis.

- Enzyme-coupled assays : Monitor co-product formation (e.g., L-ornithine) using colorimetric reagents like ninhydrin .

Q. How does this compound fit into broader biochemical pathways?

The compound is implicated in inositol metabolism, particularly in pathways involving phosphorylated inositol derivatives. Its conversion to guanidino-inositol phosphates suggests roles in cellular signaling or secondary metabolite biosynthesis. To map its pathway, combine isotopic labeling (e.g., -arginine) with enzymatic inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for this compound amidinotransferase?

Discrepancies in or values may arise from:

- Assay conditions : Variations in pH, temperature, or ionic strength. Standardize buffers (e.g., Tris-HCl at pH 7.5) and validate under controlled conditions.

- Substrate purity : Ensure this compound is free of isomers (e.g., myo- or neo-inosamine derivatives) via preparative chromatography.

- Enzyme source : Recombinant vs. native enzyme preparations may exhibit differing kinetics. Use kinetic modeling to compare datasets .

Q. What experimental strategies optimize the activity of this compound amidinotransferase in vitro?

- Cofactor optimization : Test divalent cations (Mg, Mn) for activation.

- Substrate analogs : Screen for non-natural substrates (e.g., arginine analogs) to enhance catalytic efficiency.

- Thermostability assays : Perform circular dichroism (CD) or differential scanning calorimetry (DSC) to identify stabilizing additives (e.g., glycerol, trehalose) .

Q. How can structural studies of this compound amidinotransferase inform drug design?

- X-ray crystallography : Resolve the enzyme’s active site to identify binding motifs for the amidino group and phosphate moiety.

- Molecular docking : Screen inhibitors targeting arginine-binding pockets.

- Mutagenesis : Validate catalytic residues (e.g., histidine or aspartate) via site-directed mutagenesis and activity assays .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing enzyme kinetics data involving this compound?

- Michaelis-Menten analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate and .

- Error analysis : Apply bootstrap resampling to quantify confidence intervals for kinetic parameters.

- Comparative studies : Use ANOVA to assess differences between wild-type and mutant enzymes .

Q. How should researchers handle conflicting data on the substrate specificity of amidinotransferases?

- Meta-analysis : Aggregate published values and assess variability using forest plots.

- Enzyme promiscuity assays : Test cross-reactivity with related substrates (e.g., myo-inosamine-4-phosphate) under identical conditions.

- Structural alignment : Compare active-site residues across amidinotransferase subtypes (e.g., EC 2.1.4.1 vs. EC 2.1.4.2) using tools like PyMOL .

Experimental Design and Reproducibility

Q. What controls are essential for ensuring reproducibility in studies of this compound metabolism?

Q. How can researchers address challenges in synthesizing high-purity this compound?

- Synthetic routes : Follow stereoselective phosphorylation protocols using scyllo-inosamine as a precursor.

- Purification : Employ ion-exchange chromatography to separate phosphate-containing isomers.

- Validation : Confirm purity via -NMR and enzymatic activity assays .

Literature and Hypothesis Development

Q. What frameworks guide hypothesis generation for novel functions of this compound?

Q. How should researchers prioritize conflicting hypotheses about the compound’s biological role?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.